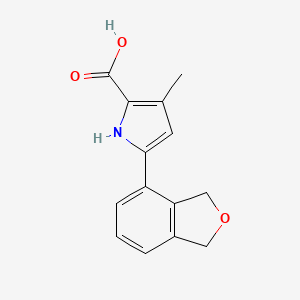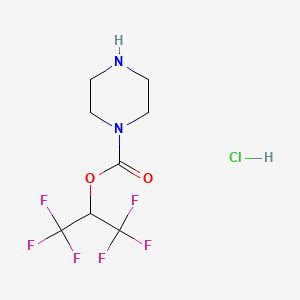
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound’s structure includes a piperazine ring, a carboxylate group, and a hexafluoropropan-2-yl moiety, contributing to its distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride typically involves the reaction of hexafluoropropanol with piperazine and a carboxylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the hexafluoropropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hexafluoropropan-2-yl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperazine ring can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used as a solvent and reagent in organic synthesis.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in peptide synthesis and chromatography.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride is unique due to its combination of a fluorinated moiety and a piperazine ring. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H11ClF6N2O2 |
|---|---|
Poids moléculaire |
316.63 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10F6N2O2.ClH/c9-7(10,11)5(8(12,13)14)18-6(17)16-3-1-15-2-4-16;/h5,15H,1-4H2;1H |
Clé InChI |
WVHGQHDYVRSWIR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)OC(C(F)(F)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


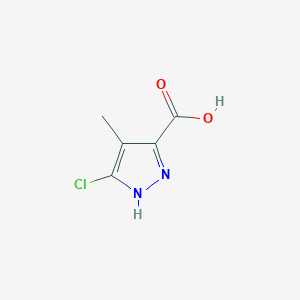
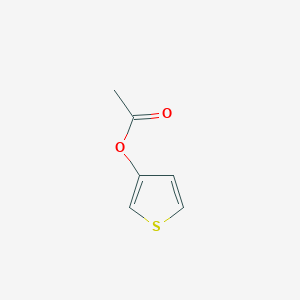
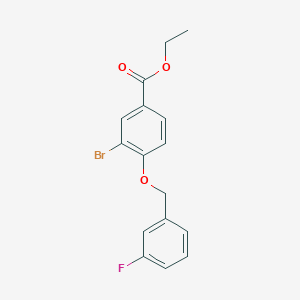
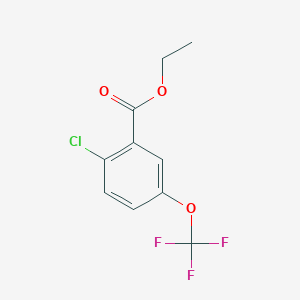
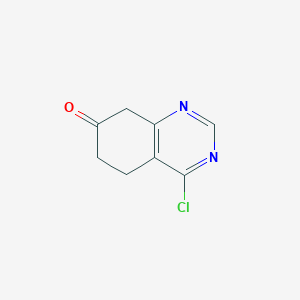
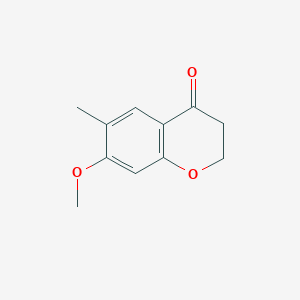
![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)
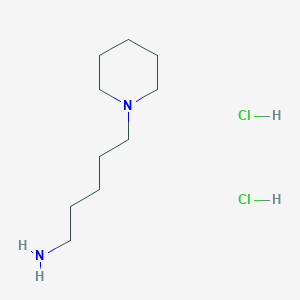
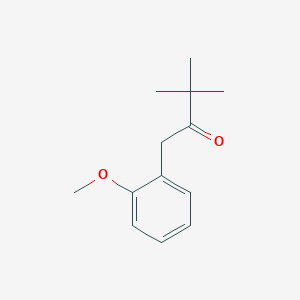
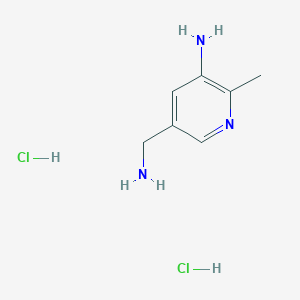
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

